3-(2,3,4-Trifluorophenyl)propanoic acid

Description

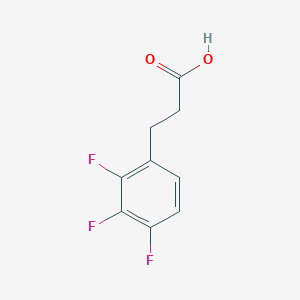

3-(2,3,4-Trifluorophenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions, linked to a propanoic acid chain. It has been identified in plasma metabolomics studies associated with cardiovascular diseases, suggesting its relevance in systemic metabolic disturbances .

Properties

IUPAC Name |

3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1,3H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWNVMXSGRKDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590691 | |

| Record name | 3-(2,3,4-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377084-05-4 | |

| Record name | 3-(2,3,4-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)propanoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,4-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways may vary depending on the specific application .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Research Findings and Implications

- Metabolic Roles: this compound is implicated in cardiovascular metabolic pathways, while methoxy analogs like 3-(2,3,4-trimethoxyphenyl)propanoic acid are associated with lipid metabolism .

- Pharmacological Potential: Amino- and hydroxy-substituted derivatives exhibit enhanced bioactivity, making them promising scaffolds for drug discovery .

- Synthetic Utility : Trifluoromethyl and nitro analogs serve as intermediates for high-value compounds in agrochemical and pharmaceutical industries .

Biological Activity

3-(2,3,4-Trifluorophenyl)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Overview

- Chemical Formula : C9H7F3O3

- Molecular Weight : 220.14 g/mol

- IUPAC Name : 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid

The compound is characterized by a trifluorophenyl group attached to a propanoic acid backbone, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3,4-trifluorobenzaldehyde with glycine under basic conditions. This reaction forms a Schiff base intermediate that is subsequently reduced to yield the desired product. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. Its interaction with enzyme active sites can modulate enzymatic activities critical for metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation. Such inhibition can have implications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Case studies have highlighted the compound's efficacy against certain cancer cell lines. In vitro studies demonstrated that it can inhibit the proliferation of human lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes and receptors, altering their function and influencing cellular signaling pathways.

- Biochemical Pathways : It affects pathways related to metabolism and signal transduction, potentially leading to therapeutic effects in various diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C8H6F3O3 | Antimicrobial properties |

| 2-Hydroxy-3-(trifluorophenyl)propanoic acid | C9H7F3O3 | Enzyme inhibition and anticancer effects |

| (3,4,5-Trifluorophenyl)acetic acid | C9H6F3O2 | Anti-inflammatory properties |

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- In Vitro Studies : Demonstrated significant inhibition of cell growth in several cancer types.

- Mechanistic Insights : Suggested that the compound's trifluoromethyl group enhances its lipophilicity and bioavailability.

- Potential Therapeutics : Ongoing research aims to explore its application in drug development for conditions like cancer and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.